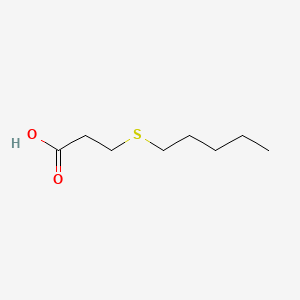
3-(Pentylsulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pentylsulfanyl)propanoic acid is an organic compound with the molecular formula C8H16O2S It is characterized by the presence of a pentylsulfanyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pentylthiol with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired carboxylic acid. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalytic processes. For example, the use of transition metal catalysts can facilitate the addition of pentylthiol to acrylonitrile, followed by hydrolysis under acidic conditions to produce the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pentylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-(Pentylsulfanyl)propanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Pentylsulfanyl)propanoic acid involves its interaction with various molecular targets. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and potentially modulating oxidative stress pathways. Additionally, the carboxylic acid group can interact with enzymes and receptors, affecting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Butylsulfanyl)propanoic acid
- 3-(Hexylsulfanyl)propanoic acid
- 3-(Methylsulfanyl)propanoic acid
Uniqueness
3-(Pentylsulfanyl)propanoic acid is unique due to its specific chain length and the presence of the pentylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
59358-12-2 |
|---|---|
Fórmula molecular |
C8H16O2S |
Peso molecular |
176.28 g/mol |
Nombre IUPAC |
3-pentylsulfanylpropanoic acid |
InChI |
InChI=1S/C8H16O2S/c1-2-3-4-6-11-7-5-8(9)10/h2-7H2,1H3,(H,9,10) |
Clave InChI |
GHSWLGUUCRYSIR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


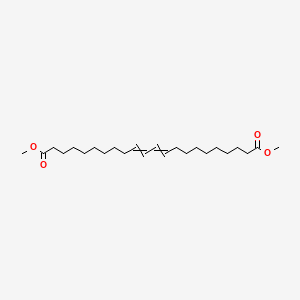
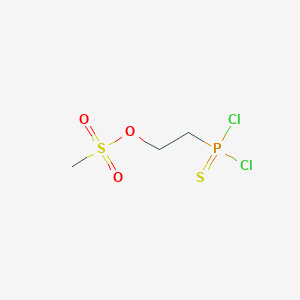
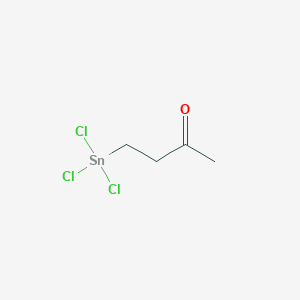


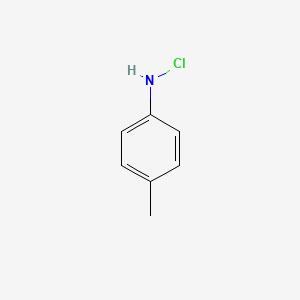
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)


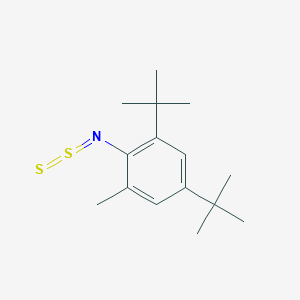
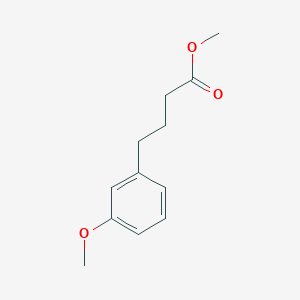
![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)

![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
